

An In-depth Technical Guide to 1-Propylcyclopentanol (CAS: 1604-02-0)

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Compound of Interest

Compound Name: 1-Propylcyclopentanol

Cat. No.: B158262

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Propylcyclopentanol**, a tertiary alcohol with applications as an intermediate and building block in organic synthesis. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information, tailored for a scientific audience.

Chemical and Physical Properties

1-Propylcyclopentanol is a colorless to pale yellow liquid at room temperature.^[1] Its properties are influenced by the five-membered carbon ring and the hydroxyl group, which allows for hydrogen bonding.^[1] While soluble in organic solvents, it has limited solubility in water due to the hydrophobic nature of the propyl group and cyclopentane ring.^[1]

Table 1: Physicochemical Properties of **1-Propylcyclopentanol**

Property	Value	Source
Molecular Formula	C₈H₁₆O	[2]
Molecular Weight	128.21 g/mol	[2]
CAS Number	1604-02-0	[2]
Melting Point	-37.5 °C	[3] [4]
Boiling Point	171.7 - 173.55 °C at 760 mmHg	[3] [4]
Density	0.9040 - 0.927 g/mL	[3] [4]
Refractive Index	1.4502 - 1.469	[3] [4]
Flash Point	65.3 °C	[4]
Vapor Pressure	0.438 mmHg at 25 °C	[4]
pKa (Predicted)	15.38 ± 0.20	[5]

| LogP (Octanol/Water Partition Coefficient) | 1.9 - 2.0916 [\[2\]](#)[\[4\]](#) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of **1-Propylcyclopentanol**. The primary techniques include Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[\[6\]](#)

Table 2: Key Spectroscopic Data for **1-Propylcyclopentanol**

Technique	Key Features and Interpretations	Source
Infrared (IR) Spectroscopy	- Strong, broad O-H stretching vibration: ~3200-3600 cm⁻¹ (confirms alcohol functional group). - C-H stretching vibrations: (alkyl groups and cyclopentane ring). - C-O stretching vibration.	[6] [7]
¹ H NMR Spectroscopy	- Signals for the propyl group protons (triplet for methyl, sextet for the adjacent methylene). - Signals for the cyclopentane ring protons. - A singlet for the hydroxyl proton (chemical shift can vary).	[2] [6]
¹³ C NMR Spectroscopy	- Unique signals for each of the eight carbon atoms, including the carbinol carbon.	[2] [6]

| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the molecular weight (128.21 m/z). - Fragmentation patterns often involve the loss of the propyl group or a water molecule.[\[6\]](#)[\[8\]](#) | [\[2\]](#)[\[6\]](#)[\[8\]](#) |

Synthesis and Reactivity

The most common and efficient laboratory synthesis of **1-Propylcyclopentanol** is through the Grignard reaction.[\[6\]](#) This involves the nucleophilic addition of a propylmagnesium halide to cyclopentanone.[\[6\]](#)

This protocol is a representative example based on general procedures for Grignard reactions.

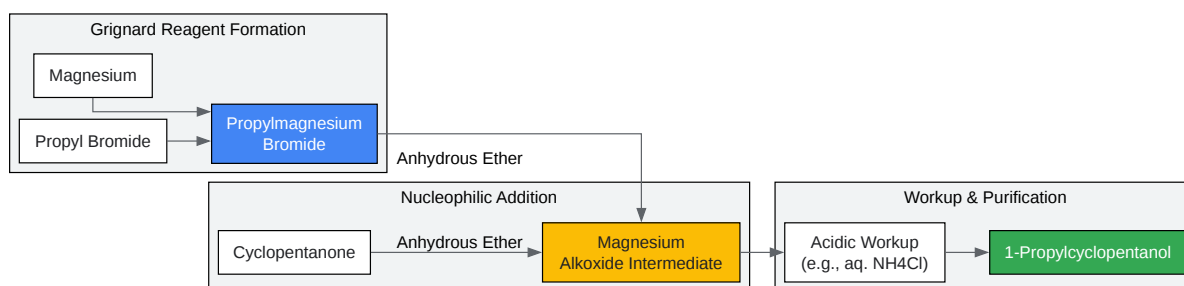
Materials:

- Magnesium turnings
- Propyl bromide
- Cyclopentanone
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Aqueous ammonium chloride solution (saturated) or dilute hydrochloric acid
- Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Grignard Reagent Formation:
 - Place magnesium turnings in a dry three-necked flask under an inert atmosphere.
 - Add a small amount of a solution of propyl bromide in anhydrous ether to initiate the reaction (indicated by cloudiness or heat).
 - Slowly add the remaining propyl bromide solution to maintain a gentle reflux.
 - After the addition is complete, continue stirring until most of the magnesium has reacted to form propylmagnesium bromide.
- Nucleophilic Addition:
 - Cool the Grignard reagent solution in an ice bath.
 - Slowly add a solution of cyclopentanone in anhydrous ether from a dropping funnel.
 - A precipitate of the magnesium alkoxide intermediate will form.^[6]
 - After the addition, allow the mixture to stir at room temperature to ensure the reaction goes to completion.

- Acidic Workup:
 - Carefully pour the reaction mixture over ice and then add a saturated aqueous solution of ammonium chloride or dilute HCl to protonate the alkoxide and dissolve the magnesium salts.[6]
 - Transfer the mixture to a separatory funnel.
- Extraction and Purification:
 - Separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4).
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - Purify the crude **1-Propylcyclopentanol** by fractional distillation under reduced pressure.



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Caption: Grignard synthesis workflow for **1-Propylcyclopentanol**.

As a tertiary alcohol, **1-Propylcyclopentanol** can undergo typical reactions of this class of compounds, such as acid-catalyzed dehydration to form alkenes.^[6] The major product of such an elimination reaction would likely be 1-propylcyclopentene, following Zaitsev's rule.^[6]

Applications in Research and Drug Development

While specific high-impact research focused solely on **1-Propylcyclopentanol** is not extensive, its significance lies in its role as a model compound and a synthetic intermediate.^[6] Tertiary alcohols of this type are valuable building blocks in organic synthesis for creating more complex molecules with potential biological activity.^[6] Its synthesis is a classic example of the Grignard reaction, a fundamental carbon-carbon bond-forming reaction.^[6]

Safety and Handling

1-Propylcyclopentanol is considered harmful if swallowed and causes skin and serious eye irritation.^{[2][9]} It may also cause respiratory irritation.^[9]

Table 3: GHS Hazard Information

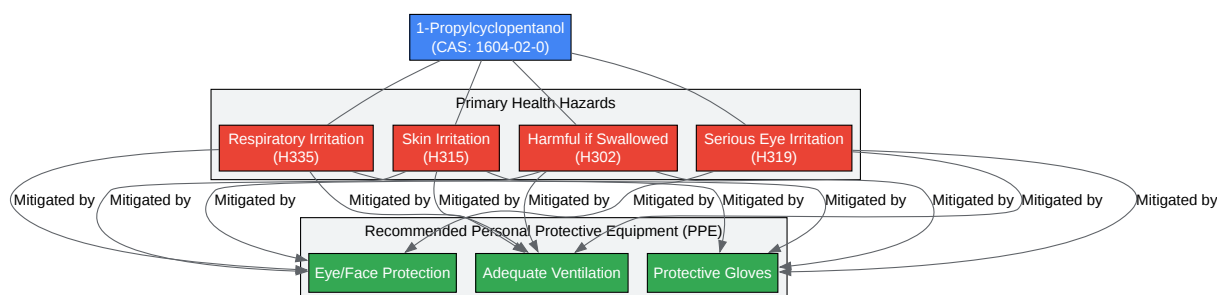
Hazard Statement	Code	Class	Source
Harmful if swallowed	H302	Acute toxicity, oral (Category 4)	^[2]
Causes skin irritation	H315	-	^[9]
Causes serious eye irritation	H319	-	^[9]

| May cause respiratory irritation | H335 | - |^[9] |

Handling Precautions:

- Use only in a well-ventilated area or outdoors.^[9]
- Wear protective gloves, clothing, eye, and face protection.^[9]

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]
- Wash skin thoroughly after handling.[9]
- Keep containers tightly closed in a dry, well-ventilated place.[9]



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Caption: Logical relationship between the compound, its hazards, and PPE.

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